

# Application Notes and Protocols: Measuring FAAH Inhibition with LY2183240

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LY2183240

Cat. No.: B1675615

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.<sup>[1][2]</sup> By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling, which is involved in regulating pain, inflammation, and mood.<sup>[1]</sup> Inhibition of FAAH elevates endogenous anandamide levels, presenting a promising therapeutic strategy for various conditions.<sup>[1][3]</sup>

**LY2183240** is a potent, covalent inhibitor of FAAH. It inactivates the enzyme by carbamylating its serine nucleophile. Originally investigated as a potential endocannabinoid transporter blocker, **LY2183240**'s primary mechanism for blocking anandamide uptake is now understood to be through the inhibition of FAAH, which acts as a metabolic driving force for anandamide's diffusion into cells. These application notes provide detailed protocols for measuring the inhibition of FAAH by **LY2183240**, both in biochemical assays and *in vivo*, to aid researchers in pharmacology and drug development.

## Quantitative Data

The inhibitory activity of **LY2183240** against FAAH and other related enzymes has been quantified in several studies. The following tables summarize these findings for easy comparison.

Table 1: In Vitro Inhibition of FAAH by **LY2183240**

| Parameter        | Value   | Cell Line/Enzyme Source   | Reference(s) |
|------------------|---------|---------------------------|--------------|
| IC <sub>50</sub> | 12.4 nM | Recombinant FAAH          |              |
| K <sub>i</sub>   | 540 pM  | RBL-2H3 Cell<br>Membranes |              |

IC<sub>50</sub> (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half. K<sub>i</sub> (Inhibition constant) is an indication of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.

Table 2: Off-Target Inhibitory Activity of **LY2183240**

| Target Enzyme                  | IC <sub>50</sub> | Reference(s) |
|--------------------------------|------------------|--------------|
| Monoacylglycerol Lipase (MAGL) | 5.3 nM           |              |
| ABHD6                          | 0.09 nM          |              |
| KIAA1363                       | 8.2 nM           |              |

This table highlights the activity of **LY2183240** against other serine hydrolases, indicating its potential for off-target effects.

Table 3: In Vivo Efficacy of **LY2183240**

| Parameter                                  | Value                      | Species | Tissue/Model                 | Reference(s) |
|--------------------------------------------|----------------------------|---------|------------------------------|--------------|
| ED <sub>50</sub><br>(Anandamide Elevation) | 1.37 ± 0.980 mg/kg (i.p.)  | Rat     | Cerebellum                   |              |
| Analgesic Effect                           | Dose-dependent attenuation | Rat     | Formalin-induced paw-licking |              |

ED<sub>50</sub> (Median effective dose) is the dose that produces a quantal effect in 50% of the population that receives it. The in vivo data demonstrates **LY2183240**'s ability to modulate the endocannabinoid system and produce physiological effects.

## Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental procedures, the following diagrams are provided.



[Click to download full resolution via product page](#)

FAAH in the Endocannabinoid Signaling Pathway.

[Click to download full resolution via product page](#)

Workflow for Measuring FAAH Inhibition.

## Experimental Protocols

The following protocols provide detailed methodologies for measuring FAAH inhibition by **LY2183240**.

## I. In Vitro Fluorometric FAAH Inhibition Assay

This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for determining the IC<sub>50</sub> of **LY2183240**.

### A. Materials:

- Recombinant human or rat FAAH enzyme
- FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
- Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
- **LY2183240**
- DMSO (for dissolving **LY2183240**)
- 96-well, black, flat-bottom microplate
- Fluorescence microplate reader with excitation/emission wavelengths of ~340-360 nm and ~450-465 nm, respectively

### B. Protocol:

- Prepare Reagents:
  - Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer. Keep on ice.
  - Prepare a stock solution of **LY2183240** in DMSO (e.g., 10 mM).
  - Create a serial dilution of **LY2183240** in FAAH Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 1  $\mu$ M). Include a vehicle control (DMSO in assay buffer).
  - Prepare the FAAH substrate solution according to the manufacturer's instructions.

- Assay Procedure:

- To each well of the 96-well plate, add the following in order:
  - 170  $\mu$ L of FAAH Assay Buffer
  - 10  $\mu$ L of diluted FAAH enzyme
  - 10  $\mu$ L of **LY2183240** dilution or vehicle control
- Include "no enzyme" control wells containing 180  $\mu$ L of assay buffer and 10  $\mu$ L of vehicle.
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the reaction by adding 10  $\mu$ L of the FAAH substrate to all wells.
- Immediately begin measuring the fluorescence in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for 30 minutes and then measure the fluorescence.

- Data Analysis:

- For kinetic data, determine the reaction rate ( $V_0$ ) by calculating the slope of the linear portion of the fluorescence versus time curve.
- Subtract the rate of the "no enzyme" control from all other rates.
- Calculate the percentage of inhibition for each **LY2183240** concentration relative to the vehicle control: % Inhibition =  $100 * (1 - (\text{Rate with Inhibitor} / \text{Rate with Vehicle}))$
- Plot the % Inhibition versus the log of the **LY2183240** concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## II. In Vivo FAAH Inhibition and Ex Vivo Activity Measurement

This protocol describes the administration of **LY2183240** to rodents and the subsequent measurement of FAAH activity in brain tissue homogenates.

**A. Materials:**

- **LY2183240**
- Vehicle for injection (e.g., 20% SBE- $\beta$ -CD in Saline)
- Male Sprague-Dawley rats (200-250 g)
- Tissue homogenization buffer (e.g., ice-cold FAAH Assay Buffer with protease inhibitors)[[2](#)]
- Dounce homogenizer or sonicator
- Refrigerated centrifuge
- BCA or Bradford protein assay kit
- All materials for the In Vitro Fluorometric FAAH Inhibition Assay

**B. Protocol:**

- In Vivo Administration:
  - Prepare **LY2183240** in the vehicle at the desired concentrations (e.g., 1-30 mg/kg).
  - Administer **LY2183240** or vehicle to the rats via intraperitoneal (i.p.) injection.
  - At a specified time point post-injection (e.g., 90 minutes), euthanize the animals and harvest the brain tissue (e.g., cerebellum). Immediately place the tissue on dry ice and store at -80°C until use.
- Preparation of Tissue Homogenate:
  - Thaw the brain tissue on ice and weigh it.
  - Add a 10-fold volume of ice-cold homogenization buffer (e.g., 100 mg tissue in 1 mL buffer).
  - Homogenize the tissue using a Dounce homogenizer or sonicator until a uniform suspension is achieved. Keep the sample on ice throughout this process.

- Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[\[2\]](#)
- Carefully collect the supernatant, which contains the cytosolic and microsomal fractions where FAAH is located.
- Determine the total protein concentration of the supernatant using a BCA or Bradford assay.

- Ex Vivo FAAH Activity Assay:
  - Dilute the tissue homogenate with FAAH Assay Buffer to a concentration that yields a linear reaction rate within the assay window.
  - Perform the fluorometric FAAH activity assay as described in Protocol I, using the tissue homogenate as the enzyme source. Omit the pre-incubation with additional **LY2183240**.
  - Measure the FAAH activity in samples from both vehicle- and **LY2183240**-treated animals.
- Data Analysis:
  - Calculate the rate of FAAH activity for each sample and normalize it to the protein concentration (e.g., RFU/min/µg protein).
  - Determine the percentage of FAAH inhibition in the **LY2183240**-treated group compared to the vehicle-treated group.

## Conclusion

**LY2183240** is a powerful tool for studying the endocannabinoid system due to its potent inhibition of FAAH. The protocols outlined in these application notes provide a framework for researchers to accurately measure the inhibitory effects of **LY2183240** in both biochemical and *in vivo* settings. Careful adherence to these methodologies will ensure reproducible and reliable data, facilitating further investigation into the therapeutic potential of FAAH inhibition.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [vsr.biohorizons.com](https://vsr.biohorizons.com) [vsr.biohorizons.com]
- 2. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Measuring FAAH Inhibition with LY2183240]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1675615#measuring-faah-inhibition-with-ly2183240>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)